methyl (4S)-6-hydroxy-4-methylhex-2-enoate
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Overview
Description
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate is an organic compound with a unique structure that includes a hydroxyl group and a methyl group on a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-6-hydroxy-4-methylhex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-6-hydroxy-4-methylhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenoate backbone can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-4-methylhex-2-enoate.
Reduction: Formation of methyl (4S)-6-hydroxy-4-methylhexanoate.
Substitution: Formation of methyl (4S)-6-chloro-4-methylhex-2-enoate or similar derivatives.
Scientific Research Applications
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (4S)-6-hydroxy-4-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The double bond in the hexenoate backbone may also play a role in its reactivity and interaction with other compounds.
Comparison with Similar Compounds
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate can be compared with other similar compounds, such as:
Methyl (4S)-6-hydroxy-4-methylhexanoate: Lacks the double bond, resulting in different reactivity and properties.
Methyl (4S)-6-chloro-4-methylhex-2-enoate: Contains a chloro group instead of a hydroxyl group, leading to different chemical behavior and applications.
Methyl (4S)-6-oxo-4-methylhex-2-enoate:
Properties
CAS No. |
826995-06-6 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (4S)-6-hydroxy-4-methylhex-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h3-4,7,9H,5-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
HYSBPFORJSFKPH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H](CCO)C=CC(=O)OC |
Canonical SMILES |
CC(CCO)C=CC(=O)OC |
Origin of Product |
United States |
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